molecular formula C6H5N3O B1601529 1H-pyrazolo[4,3-b]pyridin-7-ol CAS No. 94220-42-5

1H-pyrazolo[4,3-b]pyridin-7-ol

Cat. No. B1601529
CAS RN: 94220-42-5
M. Wt: 135.12 g/mol
InChI Key: ACDUJQGKAQGANY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-pyrazolo[4,3-b]pyridin-7-ol is a compound that belongs to the family of pyrazolopyridines . It is a common fragment used in the synthesis of kinase inhibitors .


Synthesis Analysis

The synthesis of 1H-pyrazolo[4,3-b]pyridine derivatives has been extensively studied. The methods for synthesis are systematized according to the method to assemble the pyrazolopyridine system . A total of 38 pyrazolo[3,4-b]pyridine derivatives were synthesized based on scaffold hopping and computer-aided drug design .


Molecular Structure Analysis

The molecular structure of 1H-pyrazolo[4,3-b]pyridin-7-ol is available as a 2D Mol file . The pyrazolo portion is suitable as a hydrogen bond center, and the pyridine is thought to have a π–π stacking interaction .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1H-pyrazolo[4,3-b]pyridine derivatives are complex and varied. The methods for synthesis are systematized according to the method to assemble the pyrazolopyridine system .

Scientific Research Applications

Kinase Inhibitors

Pyrazolo[4,3-b]pyridine derivatives have been extensively utilized in the design of kinase inhibitors due to their ability to interact with kinases via multiple binding modes. This versatility makes the scaffold particularly useful in targeting a broad range of kinase-related diseases. The structure allows for the formation of a hydrogen bond donor–acceptor pair, a common interaction among kinase inhibitors, especially at the hinge region of the kinase. This interaction is critical for the potency and selectivity of kinase inhibitors (Wenglowsky, 2013).

Medicinal Chemistry of Heterocyclic Scaffolds

The pyrazolo[1,5-a]pyrimidine scaffold, a close relative to "1H-pyrazolo[4,3-b]pyridin-7-ol", is highlighted for its broad range of medicinal properties, including anticancer, CNS agents, anti-infectious, anti-inflammatory, and CRF1 antagonists. This versatility is attributed to its structure-activity relationship (SAR), which has been a focus of medicinal chemistry, leading to the development of various lead compounds for different disease targets. The scaffold's application as a building block for drug-like candidates showcases the importance of this structure in drug discovery (Cherukupalli et al., 2017).

Therapeutic Potential

Pyrazolo[3,4-d]pyrimidines, structurally resembling purines, have been investigated for their therapeutic significance across various disease conditions. This exploration has unveiled their potential in central nervous system disorders, cardiovascular diseases, cancer, inflammation, and more. The collective biochemical and biophysical properties of these compounds underscore their medicinal significance, opening avenues for future therapeutic applications (Chauhan & Kumar, 2013).

Hybrid Catalysts in Synthesis

The pyranopyrimidine core, including derivatives of "1H-pyrazolo[4,3-b]pyridin-7-ol", demonstrates significant bioavailability and synthetic applicability in medicinal and pharmaceutical industries. Recent investigations have focused on the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds using diverse hybrid catalysts, showcasing the role of organocatalysts, metal catalysts, and green solvents in developing lead molecules. This highlights the scaffold's importance in the synthesis of pharmacologically active compounds (Parmar et al., 2023).

Safety And Hazards

Safety data sheets recommend avoiding contact with skin and eyes, avoiding the formation of dust and aerosols, and obtaining special instructions before use. Appropriate exhaust ventilation should be provided at places where dust is formed .

properties

IUPAC Name

1,4-dihydropyrazolo[4,3-b]pyridin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O/c10-5-1-2-7-4-3-8-9-6(4)5/h1-3H,(H,7,10)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACDUJQGKAQGANY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C(C1=O)NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90548300
Record name 1,4-Dihydro-7H-pyrazolo[4,3-b]pyridin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90548300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-pyrazolo[4,3-b]pyridin-7-ol

CAS RN

94220-42-5
Record name 1,4-Dihydro-7H-pyrazolo[4,3-b]pyridin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90548300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4,7-Dihydro-7-oxo-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid (7.0 g, 39 mmol) was suspended in Dowtherm A (250 ml) and the mixture was heated under reflux under nitrogen for 2.5 h. After cooling, the mixture was diluted with 60°-80° petrol and filtered. The precipitate was washed well with petrol and dried to give the crude product as an off-white solid (3.9 g, 74%). Recrystallisation from aqueous ethanol/ether gave the title compound as very fine needles, m.p. >320° C.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step Two
[Compound]
Name
petrol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-pyrazolo[4,3-b]pyridin-7-ol
Reactant of Route 2
1H-pyrazolo[4,3-b]pyridin-7-ol
Reactant of Route 3
1H-pyrazolo[4,3-b]pyridin-7-ol
Reactant of Route 4
1H-pyrazolo[4,3-b]pyridin-7-ol
Reactant of Route 5
1H-pyrazolo[4,3-b]pyridin-7-ol
Reactant of Route 6
1H-pyrazolo[4,3-b]pyridin-7-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.